REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([N+:7]([O-])=O)=[CH:5][N:4]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[N:3]=1>CO.[Pd]>[NH2:7][C:6]1[C:2]([CH3:1])=[N:3][N:4]([C:10]([O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:11])[CH:5]=1
|
Name
|
|
Quantity
|
815 mg
|
Type
|
reactant
|
Smiles
|
CC1=NN(C=C1[N+](=O)[O-])C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
WASH
|
Details
|
Column chromatography on silica (4 g), eluting with 1:1 EtOAc-heptane (500 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NN(C1)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |